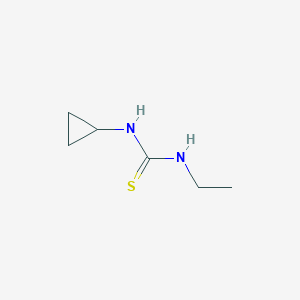

1-Cyclopropyl-3-ethylthiourea

Description

Significance of Thiourea (B124793) Scaffold in Medicinal and Synthetic Chemistry Research

The thiourea scaffold, with the chemical formula SC(NH₂)₂, is structurally analogous to urea (B33335), but the replacement of the oxygen atom with sulfur significantly alters its chemical properties, resulting in higher acidity and a stronger hydrogen bond donor capability. nih.govmdpi.com This ability to form stable hydrogen bonds is crucial for its role in molecular recognition and catalysis. nih.govmdpi.com

In medicinal chemistry, the thiourea moiety is considered a "privileged structure" because it is a common framework in a wide array of drugs and bioactive compounds. nih.govchemicaljournal.inresearchgate.net These compounds exhibit a broad spectrum of pharmacological properties, including antiviral, antimicrobial, anticonvulsant, and antitumor effects. nih.govchemicaljournal.in The thiourea group can interact with biological targets like enzymes and proteins through various non-covalent interactions, making it a valuable building block for designing new therapeutic agents. biointerfaceresearch.com

From a synthetic chemistry perspective, thioureas are versatile reagents and building blocks. wikipedia.org They serve as precursors for the synthesis of numerous heterocyclic compounds, such as aminothiazoles and pyrimidines, which are themselves important pharmacophores. wikipedia.org Various methods exist for the synthesis of thiourea derivatives, often involving the reaction of amines with reagents like isothiocyanates or carbon disulfide. acs.orgorganic-chemistry.org

Role of Cyclopropyl (B3062369) Substituents in Molecular Design and Conformation

The cyclopropyl group, a three-membered carbon ring, is increasingly utilized in drug development and medicinal chemistry. nih.govscientificupdate.com Its incorporation into a molecule can profoundly influence its physicochemical and pharmacological properties. iris-biotech.de The unique geometry and electronic nature of the cyclopropyl ring—characterized by coplanar carbons, short C-C bonds with enhanced π-character, and strong C-H bonds—confer several advantages. nih.govacs.org

Key contributions of the cyclopropyl moiety in molecular design include:

Enhanced Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com Replacing metabolically vulnerable groups, like an N-ethyl group, with an N-cyclopropyl can increase a drug's half-life. iris-biotech.de

Increased Potency and Reduced Off-Target Effects: The rigid structure of the cyclopropyl ring can enforce a specific conformation on a molecule, leading to a more favorable and entropically beneficial binding to a biological target. nih.goviris-biotech.de This conformational constraint can enhance potency and selectivity.

Modulation of Physicochemical Properties: The cyclopropyl group can alter properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.goviris-biotech.de For instance, it can be used as a bioisosteric replacement for larger or more flexible groups like isopropyl or phenyl moieties. iris-biotech.de

Conformational Influence: The presence of a cyclopropyl group can significantly alter the conformational preferences of adjacent structures. rsc.orgrsc.orgsci-hub.sechemistryworld.com Studies have shown that it can induce specific torsional strains and hyperconjugative effects that favor certain spatial arrangements, which can be a powerful tool in rational drug design. rsc.org

Contextualization of 1-Cyclopropyl-3-ethylthiourea within Contemporary Organic Synthesis and Chemical Biology Research

Specific, in-depth research dedicated exclusively to this compound is limited in publicly accessible scientific literature. Its existence is noted primarily in chemical supplier catalogs and compound databases. bldpharm.combldpharm.com However, by analyzing its structure—a thiourea core substituted with a cyclopropyl group at one nitrogen and an ethyl group at the other—we can infer its potential significance and applications based on the known roles of its components.

The synthesis of this compound would likely follow established methods for creating unsymmetrical thioureas. A plausible route involves the reaction of cyclopropylamine (B47189) with ethyl isothiocyanate, or alternatively, ethylamine (B1201723) with cyclopropyl isothiocyanate. acs.orglongdom.org

In the realm of chemical biology , this molecule could be investigated as a potential modulator of biological targets. Given that numerous thiourea derivatives show activity as enzyme inhibitors, this compound could be screened against various enzyme families. biointerfaceresearch.comacs.org The combination of the hydrogen-bonding thiourea group, the conformationally restricting cyclopropyl ring, and the small alkyl ethyl group creates a unique chemical entity that could exhibit specific interactions within a protein's binding pocket.

In organic synthesis , it could serve as a ligand in coordination chemistry or as an organocatalyst, leveraging the properties of the thiourea scaffold. mdpi.com The N-cyclopropyl group could enhance stability and introduce specific steric constraints, potentially influencing the stereoselectivity of catalyzed reactions. mdpi.com

Overview of Research Paradigms for Novel Small Molecules in Academic Settings

The discovery and development of novel small molecules in academic research institutions have become increasingly integrated with basic biomedical science. nih.govnih.gov This approach aims to translate fundamental discoveries about the molecular basis of diseases into new therapeutic avenues and research tools. nih.gov

The process typically involves several key stages:

Target Identification and Validation: Advances in genomics, proteomics, and molecular biology allow researchers to identify novel biological targets (e.g., enzymes, receptors) implicated in disease. nih.govmdpi.com Small molecules are then sought to modulate these targets to validate their therapeutic potential. nih.gov

Lead Compound Discovery: This phase often employs high-throughput screening (HTS), where large libraries of diverse small molecules are tested for activity against the identified target. nih.gov Another approach is structure-based drug design (SBDD), which uses the three-dimensional structure of the target to computationally design or screen for molecules that are likely to bind. mdpi.com

Lead Optimization: Initial "hits" from screening are chemically modified to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). nih.gov This iterative process heavily relies on the expertise of medicinal chemists.

Preclinical Development: Promising candidates undergo further evaluation in cellular and animal models to assess their efficacy and mode of action. eatris.eu

Academic drug discovery often focuses on innovative targets and may contribute significantly to the development of treatments for rare or neglected diseases, synergizing with the efforts of the pharmaceutical industry. nih.govnih.gov The development of platforms that integrate screening, chemistry, and biology, sometimes powered by machine learning, is accelerating the pace of discovery. cemm.atfrontiersin.org

Data Tables

Table 1: Properties of Key Chemical Moieties

| Moiety | Key Structural Features | Primary Roles in Chemical Research |

|---|---|---|

| Thiourea | Planar C=S bond; two amino groups. wikipedia.org | Hydrogen bond donor, precursor for heterocycles, privileged scaffold in medicinal chemistry, organocatalyst. nih.govmdpi.com |

| Cyclopropyl | Strained three-membered ring, enhanced π-character in C-C bonds. nih.govacs.org | Increases metabolic stability, provides conformational rigidity, modulates lipophilicity and pKa, acts as a bioisostere. iris-biotech.dehyphadiscovery.com |

Table 2: Modern Paradigms in Academic Small Molecule Discovery

| Paradigm | Description | Key Methodologies |

|---|---|---|

| Target-Based Discovery | Starts with an identified biological target and seeks small molecules to modulate its function. mdpi.com | High-Throughput Screening (HTS), Structure-Based Drug Design (SBDD), Virtual Screening. nih.govmdpi.com |

| Phenotypic Screening | Identifies molecules that produce a desired effect in a cell or organism without prior knowledge of the specific target. | Cell-based assays, high-content imaging. |

| Fragment-Based Drug Discovery | Screens smaller, low-complexity molecules ("fragments") that bind weakly to the target, then grows or links them to create a potent lead. | X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy. |

| Computational & AI-Driven Discovery | Utilizes computer models and machine learning to predict molecule-protein interactions, design novel compounds, and optimize properties. cemm.atfrontiersin.org | Molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR), generative models. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c1-2-7-6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVAHMXPIKKLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383618 | |

| Record name | 1-cyclopropyl-3-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32900-08-6 | |

| Record name | 1-cyclopropyl-3-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Cyclopropyl 3 Ethylthiourea

Established Synthetic Routes to Substituted Thioureas

The formation of the thiourea (B124793) backbone can be achieved through several reliable methods. These routes offer flexibility in substrate scope and reaction conditions, making them adaptable for the synthesis of a wide array of substituted thioureas.

Condensation Reactions with Isothiocyanates and Amines

The most prevalent and straightforward method for the synthesis of unsymmetrical disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. nih.gov This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, forming a stable thiourea adduct. For the synthesis of 1-cyclopropyl-3-ethylthiourea, two primary pathways are viable:

Route A: Reaction of cyclopropyl (B3062369) isothiocyanate with ethylamine (B1201723).

Route B: Reaction of ethyl isothiocyanate with cyclopropylamine (B47189).

This method is often preferred due to its high atom economy, generally high yields, and the commercial availability of a wide range of isothiocyanate and amine starting materials. researchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile, at room temperature, and often proceeds to completion without the need for a catalyst. researchgate.net

Alternative Synthetic Strategies for Thiourea Formation

While the isothiocyanate-amine condensation is the most common approach, several alternative methods have been developed to address challenges such as the limited availability or instability of certain isothiocyanates. These strategies often employ more readily available starting materials and offer milder reaction conditions.

One notable alternative is the use of carbon disulfide. In this method, an amine can react with carbon disulfide, often in the presence of a base, to form a dithiocarbamate (B8719985) salt. nih.gov This intermediate can then be treated with another amine to yield the desired unsymmetrical thiourea. organic-chemistry.orgorganic-chemistry.org This approach avoids the direct handling of potentially volatile or toxic isothiocyanates.

Another innovative, atom-economic approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur. organic-chemistry.org This method proceeds efficiently at or near ambient temperatures to produce thioureas in excellent yields. organic-chemistry.org Additionally, "on-water" synthesis has emerged as a sustainable method, where the reaction of isothiocyanates and amines is carried out in water, simplifying product isolation through filtration and avoiding the use of volatile organic compounds. organic-chemistry.org

Targeted Synthesis of this compound

While specific literature detailing the synthesis of this compound is not extensively available, its preparation can be reliably extrapolated from the general methods described above. The condensation of either cyclopropyl isothiocyanate with ethylamine or ethyl isothiocyanate with cyclopropylamine stands as the most probable and efficient synthetic route.

Optimized Reaction Conditions and Yield Enhancement Strategies

To achieve optimal yields and purity for the synthesis of this compound via the isothiocyanate-amine condensation, several factors can be fine-tuned. The choice of solvent can influence reaction rates and solubility of reactants. While the reaction often proceeds without a catalyst, mild basic or acidic catalysis can be employed to enhance the reaction rate if necessary.

| Parameter | Condition | Rationale |

| Reactants | Equimolar amounts of isothiocyanate and amine | Ensures complete conversion and minimizes side products. |

| Solvent | Aprotic solvents like acetonitrile, THF, or DCM | Provides good solubility for reactants and does not interfere with the reaction. |

| Temperature | Room temperature | The reaction is typically exothermic and proceeds efficiently without heating. |

| Catalyst | Generally not required | The high reactivity of isothiocyanates with amines obviates the need for a catalyst in most cases. |

Yield enhancement can be achieved by ensuring the purity of the starting materials and maintaining an inert atmosphere if the reactants are sensitive to moisture or air. Post-reaction work-up procedures are crucial for isolating a high-purity product.

Purification Protocols and Isolation Techniques

Following the completion of the reaction, the isolation and purification of this compound are critical for obtaining a product of high purity. The choice of purification method depends on the physical state of the product and the nature of any impurities.

If the product precipitates from the reaction mixture, it can be isolated by simple filtration, followed by washing with a suitable solvent to remove any unreacted starting materials or soluble byproducts. For non-crystalline or soluble products, column chromatography is a highly effective purification technique.

Typical Purification Protocol:

| Step | Procedure | Purpose |

| 1. Solvent Removal | The reaction solvent is removed under reduced pressure. | To concentrate the product and remove volatile components. |

| 2. Extraction | The residue is dissolved in an organic solvent and washed with water or brine. | To remove any water-soluble impurities. |

| 3. Drying | The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4, MgSO4). | To remove residual water from the organic phase. |

| 4. Chromatography | The crude product is purified by column chromatography on silica (B1680970) gel. | To separate the desired product from any remaining impurities. |

| 5. Recrystallization | The purified product can be further purified by recrystallization from a suitable solvent system. | To obtain a highly crystalline and pure final product. |

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The field of thiourea synthesis is continually evolving, with new methodologies being developed to improve efficiency, sustainability, and scope. Recent advancements that could be applied to the synthesis of this compound include mechanochemical methods, such as ball milling, which can provide solvent-free reaction conditions and rapid synthesis times. nih.gov

The use of organocatalysts, particularly thiourea-based catalysts, has gained significant attention. scispace.comwikipedia.orgrsc.orglibretexts.org While these are more commonly used in asymmetric synthesis, the principles of hydrogen-bond-donating catalysis could potentially be applied to facilitate thiourea formation under even milder conditions or with less reactive substrates. wikipedia.orgrsc.org

Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step. An MCR approach to this compound could potentially involve the reaction of an amine, an isocyanide, and a sulfur source in a one-pot procedure, offering a highly efficient and convergent synthetic route. scispace.com

Green Chemistry Principles in this compound Synthesis

The conventional synthesis of this compound involves the reaction of cyclopropylamine with ethyl isothiocyanate, often in volatile organic solvents (VOCs). However, modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles have been applied to the synthesis of thioureas, which are applicable to the production of this compound.

Mechanochemistry (Solvent-Free Synthesis): One of the most effective green approaches is mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, thereby eliminating the need for bulk solvents. nih.govresearchgate.net The synthesis of N,N'-disubstituted thioureas has been achieved with quantitative yields in minutes through manual grinding or automated ball milling. nih.gov This method is highly efficient, reduces waste, and often simplifies product isolation. nih.govresearchgate.net The reaction time can be influenced by the electronic properties of the amine and isothiocyanate, with combinations of electron-poor amines and electron-rich isothiocyanates sometimes requiring longer reaction times or the use of liquid-assisted grinding (LAG). nih.gov

Green Solvents: When a solvent is necessary, the focus shifts to greener alternatives to traditional VOCs.

Water: "On-water" synthesis provides a facile and sustainable route to unsymmetrical thioureas. The reaction rate and chemoselectivity are influenced by the solubility of the reagents in water, and the process allows for simple product isolation via filtration. organic-chemistry.org

Deep Eutectic Solvents (DESs): DESs are emerging as promising green media for chemical synthesis. johronline.comorgchemres.org A DES composed of choline (B1196258) chloride and thiourea, for example, has been used as both a solvent and a reactant in the synthesis of pyrimidinethiones. rsc.org Another novel DES, formed from PEG 200 and thiourea, has been employed in solvothermal synthesis, acting as a solvent, shape-control agent, and sulfur source. rsc.org These systems are often biodegradable, low-cost, and can be recyclable, enhancing the sustainability of the process. johronline.comorgchemres.org

The table below summarizes various green synthetic approaches applicable to thiourea synthesis.

| Green Method | Description | Advantages | Key Findings |

| Mechanochemistry | Solvent-free reaction conducted by grinding or milling solid reactants. nih.gov | Eliminates bulk solvents, rapid reaction times, high yields, minimal waste. nih.govresearchgate.net | Quantitative yields achieved in 10-20 minutes for a range of amines and isothiocyanates. nih.gov |

| "On-Water" Synthesis | Utilizes water as the reaction medium. organic-chemistry.org | Sustainable, avoids toxic VOCs, simple product isolation by filtration. organic-chemistry.org | Reaction rate and selectivity depend on reagent solubility. organic-chemistry.org |

| Deep Eutectic Solvents (DESs) | Employs a mixture of hydrogen bond donors and acceptors as a solvent system. johronline.comorgchemres.org | Biodegradable, low cost, recyclable, can also act as a catalyst or reactant. johronline.comrsc.orgrsc.org | Choline chloride-based DESs have proven effective and can improve reaction performance. orgchemres.orgrsc.org |

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is achiral, the synthesis of chiral analogues containing stereogenic centers on the cyclopropane (B1198618) ring is an important consideration for developing new chemical entities. The primary strategy for creating such analogues involves the use of enantiomerically enriched starting materials.

The key precursor would be a chiral cyclopropylamine. Significant progress has been made in the asymmetric synthesis of cyclopropylamines. Methods include:

Rhodium-Catalyzed Addition: The enantioselective addition of boroxins to N-sulfonylimines, catalyzed by a Rhodium(I) complex, can produce α-cyclopropyl-substituted amines with high enantiopurity. thieme-connect.com

Copper-Catalyzed Three-Component Reactions: A highly enantioselective Cu-catalyzed reaction of cyclopropenes with alkenyl organoboron reagents and hydroxylamine (B1172632) esters can deliver polysubstituted cis-1,2-alkenylcyclopropylamines, creating up to three stereogenic centers on the cyclopropane ring with high control. rsc.orgrsc.org

Chemoenzymatic Strategies: Engineered enzymes, such as variants of myoglobin, can catalyze the diastereoselective and enantioselective cyclopropanation of olefins to produce chiral cyclopropyl ketones. These ketones are versatile intermediates that can be further transformed into a variety of enantiopure cyclopropane-containing scaffolds. bohrium.com

Once an enantiopure cyclopropylamine is obtained, its reaction with ethyl isothiocyanate would proceed as a standard nucleophilic addition to yield the desired chiral this compound analogue. The stereochemical integrity of the cyclopropane ring is expected to be maintained throughout this step.

Mechanistic Elucidation of Formation Reactions

The formation of this compound from cyclopropylamine and ethyl isothiocyanate follows a well-studied mechanistic pathway for thiourea synthesis. This involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.

Reaction Kinetics and Transition State Analysis

Kinetic studies on the aminolysis of isothiocyanates reveal that the reaction mechanism can be complex. Often, the reaction exhibits kinetic terms that are second order with respect to the amine. rsc.org This observation suggests that a second molecule of the amine acts as a catalyst in the reaction. rsc.org The proposed role of the second amine molecule is to facilitate a prototropic rearrangement in the reaction intermediate. rsc.org

The general mechanism can be outlined as follows:

Nucleophilic Attack: The nitrogen atom of cyclopropylamine attacks the electrophilic carbon of the isothiocyanate group of ethyl isothiocyanate.

Intermediate Formation: This attack forms a transient, zwitterionic, or hydrogen-bonded intermediate.

Proton Transfer: A subsequent proton transfer, often catalyzed by a second molecule of cyclopropylamine, leads to the final thiourea product. rsc.org

Transition State Analysis: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the transition state of this reaction. researchgate.netscispace.comsciensage.info DFT calculations can be used to:

Optimize the geometry of the reactants, transition state, and products. scispace.com

Calculate the activation energy of the reaction, providing insight into the reaction kinetics. researchgate.net

Analyze the electronic structure of the transition state to understand bonding changes.

In an alternative synthesis of thiourea from urea (B33335) and Lawesson's reagent, a C, O, P, S four-membered ring transition state has been proposed. bibliotekanauki.pl For the more common synthesis from an amine and isothiocyanate, the transition state involves the formation of the C-N bond and subsequent proton shifts. DFT studies help to elucidate the precise nature of this transition state and the energetic barriers involved. researchgate.netresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 1 Cyclopropyl 3 Ethylthiourea

X-ray Crystallography

Investigation of Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of 1-Cyclopropyl-3-ethylthiourea would necessitate its synthesis, purification, and subsequent single-crystal X-ray diffraction analysis. This technique would provide precise data on bond lengths, bond angles, and the spatial arrangement of the molecules within the crystal lattice.

In the solid state, thiourea (B124793) derivatives are well-known for forming extensive networks of intermolecular hydrogen bonds. For this compound, the N-H protons of the thiourea moiety are expected to act as hydrogen bond donors, while the sulfur atom is a primary hydrogen bond acceptor. This would likely lead to the formation of dimeric structures or extended chains.

The expected intermolecular interactions would primarily be:

N-H···S Hydrogen Bonds: This is the most common and strongest interaction in the crystal packing of thioureas, often forming a characteristic eight-membered ring motif in centrosymmetric dimers.

C-H···S Interactions: The ethyl and cyclopropyl (B3062369) groups contain C-H bonds that could potentially engage in weaker hydrogen bonding with the sulfur atom.

The specific geometry of the cyclopropyl and ethyl groups would influence the efficiency of the crystal packing and could lead to the formation of different polymorphic forms, each with a unique packing arrangement and set of intermolecular interactions.

A hypothetical data table for the crystallographic analysis of this compound, were it to be determined, is presented below. The values are placeholders and would need to be replaced with experimental data.

| Parameter | Hypothetical Value |

| Chemical Formula | C6H12N2S |

| Formula Weight | 144.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Hydrogen Bond (D-H···A) | N-H···S |

| D···A distance (Å) | Value |

| Value |

Chiroptical Spectroscopy for Enantiomeric Characterization (If applicable to chiral analogues)

The molecule this compound itself is achiral and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if a chiral center were introduced into the molecule, for instance by substitution on the ethyl or cyclopropyl group, the resulting enantiomers could be characterized using chiroptical spectroscopy.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a hypothetical chiral analogue of this compound, the thiourea group acts as a chromophore. The electronic transitions associated with the C=S bond are sensitive to the chiral environment.

The CD spectrum of a chiral thiourea derivative typically shows Cotton effects (positive or negative peaks) corresponding to the n → π* and π → π* electronic transitions of the thiocarbonyl group. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereogenic center(s).

For instance, the electronic circular dichroism of thioureas is often controlled by the chiral neighborhood closest to the chromophore. In many cases, a long-wavelength Cotton effect can be observed.

A hypothetical CD spectral data table for a chiral analogue of this compound is provided below. The solvent and the specific wavelength (λ) and molar ellipticity ([θ]) values are placeholders.

| Solvent | λ [nm] ([θ] [deg·cm²·dmol⁻¹]) |

| Methanol | λ₁ ([θ]₁) |

| λ₂ ([θ]₂) | |

| Acetonitrile | λ₁ ([θ]₁) |

| λ₂ ([θ]₂) |

The interpretation of the CD spectrum, often aided by computational chemistry methods, would allow for the assignment of the absolute configuration of the chiral analogue.

Theoretical and Computational Studies of 1 Cyclopropyl 3 Ethylthiourea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular structure and electronic properties of chemical compounds. These methods are instrumental in understanding the fundamental characteristics of 1-Cyclopropyl-3-ethylthiourea from a theoretical standpoint.

The three-dimensional arrangement of atoms in this compound is not static; rotation around its single bonds gives rise to various conformations, or rotamers. Conformational analysis is the study of these different spatial arrangements and their relative energies. libretexts.orgwikipedia.org For this compound, key rotations occur around the C-N bonds connecting the ethyl and cyclopropyl (B3062369) groups to the central thiourea (B124793) backbone.

Computational methods, such as DFT using the B3LYP functional with a 6-31G(d) basis set, are commonly employed to perform geometry optimization. google.comnih.gov This process systematically alters the molecule's geometry to find the lowest energy, and thus most stable, conformations. The analysis typically reveals several stable rotamers resulting from the orientation of the ethyl and cyclopropyl groups relative to the thiocarbonyl (C=S) group. These are often described as syn or anti (also cis or trans) conformations. For instance, a study on the analogous cyclopropyl methyl ketone identified the s-cis conformation as the most stable. uwlax.edu In this compound, steric hindrance between the bulky cyclopropyl and ethyl groups would likely dictate the preferred, lowest-energy structure.

A hypothetical potential energy surface scan would reveal energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer can be precisely calculated.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=S | 1.685 |

| C-N (ethyl) | 1.378 | |

| C-N (cyclopropyl) | 1.381 | |

| N-H | 1.012 | |

| Bond Angle (°) | N-C-N | 117.5 |

| C-N-C (ethyl) | 125.4 | |

| S=C-N | 121.2 |

The electronic structure of a molecule governs its reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. irjweb.comresearchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily over the electron-rich thiourea moiety, specifically the sulfur and nitrogen atoms with their lone pairs of electrons. The LUMO is anticipated to be the π* antibonding orbital of the C=S double bond.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.demdpi.com It is used to predict how a molecule will interact with other species. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are sites prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net For this compound, the MEP map would show the most negative potential located around the sulfur atom of the thiocarbonyl group, with moderately negative regions around the nitrogen atoms. The most positive regions would be associated with the hydrogen atoms bonded to the nitrogens.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the structural elucidation of a compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. faccts.demdpi.com The predicted values for this compound would show distinct signals for the ethyl group (a triplet and a quartet) and the complex multiplets for the cyclopropyl ring protons, along with signals for the N-H protons.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. arxiv.orgresearchgate.net These calculations can identify characteristic stretching and bending modes. For this compound, key predicted vibrations would include N-H stretching, aliphatic C-H stretching of the ethyl and cyclopropyl groups, C-N stretching, and the C=S stretching vibration, which is characteristic of the thiourea core.

UV-Vis Spectroscopy: Electronic transitions, observed in UV-Vis spectroscopy, are predicted using Time-Dependent DFT (TD-DFT). researchgate.netcore.ac.ukbeilstein-journals.org For thiourea derivatives, the most significant absorption in the near-UV region typically corresponds to an n → π* electronic transition associated with the lone pair electrons on the sulfur atom being excited into the C=S π* antibonding orbital.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | δ (ppm) | ~7.5 | N-H |

| δ (ppm) | ~3.4 (q) | -CH₂- (ethyl) | |

| δ (ppm) | ~1.2 (t) | -CH₃ (ethyl) | |

| δ (ppm) | ~0.7-0.9 (m) | -CH, -CH₂ (cyclopropyl) | |

| ¹³C NMR | δ (ppm) | ~182 | C=S |

| δ (ppm) | ~42 | -CH₂- (ethyl) | |

| δ (ppm) | ~15 | -CH₃ (ethyl) | |

| δ (ppm) | ~23, ~7 | -CH, -CH₂ (cyclopropyl) | |

| IR | Frequency (cm⁻¹) | ~3250 | N-H stretch |

| Frequency (cm⁻¹) | ~2950 | C-H stretch (aliphatic) | |

| Frequency (cm⁻¹) | ~1280 | C=S stretch | |

| UV-Vis | λmax (nm) | ~290 | n → π* transition |

Molecular Dynamics Simulations

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations provide a view of the behavior of molecules over time, capturing their motion and interactions within a specific environment, such as a solvent. nih.gov

An MD simulation of this compound in a solvent box (e.g., water) would reveal its dynamic behavior. The simulation would show the constant rotation around the C-N single bonds, allowing the molecule to sample different conformational states. By tracking the dihedral angles over the course of the simulation (typically nanoseconds), one can determine the population distribution of the different rotamers in solution. This provides a more realistic picture of the molecule's flexibility and preferred shapes than static calculations alone. The simulation would illustrate how the ethyl "tail" moves freely while the cyclopropyl group exhibits more constrained movements.

The presence of a solvent can significantly influence a molecule's conformation and reactivity. fud.edu.ngnih.gov MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. nih.govkaust.edu.sa For example, in an aqueous solution, water molecules would form hydrogen bonds with the N-H groups and the sulfur atom of the thiourea moiety. These specific interactions can stabilize certain conformations over others, potentially altering the conformational equilibrium compared to the gas phase.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and elucidating the binding mechanisms of small molecules like this compound.

Identification of Putative Biological Targets Based on Structural Similarity

The identification of potential biological targets for a novel compound is often initiated by comparing its structure to that of known active molecules. The thiourea moiety is a well-established pharmacophore that interacts with a variety of biological targets. biointerfaceresearch.com Derivatives of thiourea have been reported to inhibit a wide range of enzymes and receptors. For instance, various thiourea compounds have been investigated as inhibitors of HIV-1 reverse transcriptase, carbonic anhydrases, and various kinases. chalcogen.ronih.govnih.gov

The presence of the cyclopropyl group in this compound is also significant. Cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability and binding affinity due to their rigid and lipophilic nature. rsc.org Compounds containing a cyclopropyl moiety have been developed as inhibitors for targets such as HIV-1 protease and various enzymes involved in cancer pathways. nih.govsamipubco.com

Given these structural features, putative biological targets for this compound could include:

Viral Enzymes: The structural similarity to other non-nucleoside reverse transcriptase inhibitors (NNRTIs) suggests that it could potentially target viral enzymes like HIV-1 reverse transcriptase. chalcogen.ro

Carbonic Anhydrases: Sulphonyl thiourea derivatives are known inhibitors of carbonic anhydrases, which are involved in various physiological processes. nih.gov

Kinases: The thiourea scaffold has been explored for the development of kinase inhibitors, which are crucial targets in cancer therapy. researchgate.net

Bacterial Enzymes: Thiourea derivatives have shown antibacterial activity, suggesting that enzymes involved in bacterial cell wall synthesis or other essential pathways could be potential targets.

An illustrative table of potential biological targets for this compound based on structural similarity is presented below.

| Potential Target Class | Specific Example | Rationale based on Structural Analogs |

| Viral Enzymes | HIV-1 Reverse Transcriptase | Phenyl ethyl thiourea (PET) derivatives are known NNRTIs. chalcogen.ro |

| Metalloenzymes | Carbonic Anhydrase | Sulphonyl thiourea compounds show inhibitory activity. nih.gov |

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Thiourea derivatives have been studied as EGFR inhibitors. researchgate.net |

| Bacterial Enzymes | DNA Gyrase | Fluoroquinolone-thiourea hybrids target DNA gyrase. |

This table is illustrative and based on the activities of structurally related compounds. The actual biological targets of this compound would require experimental validation.

Assessment of Binding Modes and Interaction Energies with Model Receptors

Once putative targets are identified, molecular docking simulations can be performed to predict the binding mode and estimate the binding affinity of this compound to the active site of these receptors. The thiourea moiety is a key player in molecular interactions, capable of acting as both a hydrogen bond donor (through the N-H groups) and acceptor (through the sulfur atom). nih.gov

In a typical binding scenario with a protein receptor, the following interactions could be anticipated for this compound:

Hydrogen Bonding: The N-H protons of the thiourea core can form hydrogen bonds with amino acid residues such as aspartate, glutamate, or the backbone carbonyl oxygen atoms in the protein's active site. The sulfur atom can also act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The ethyl group and the cyclopropyl ring are hydrophobic and can engage in van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket. The conformational rigidity of the cyclopropyl group can contribute to a more favorable entropic component of the binding energy. rsc.org

π-Interactions: While this compound itself lacks an aromatic ring, the cyclopropyl group can participate in C–H···π interactions if the receptor's active site contains aromatic residues like phenylalanine, tyrosine, or tryptophan. rsc.org

The binding energy, typically calculated in kcal/mol, provides a quantitative estimate of the binding affinity. A lower binding energy indicates a more stable protein-ligand complex. For instance, docking studies of similar thiourea derivatives against various targets have reported binding energies in the range of -7 to -10 kcal/mol, suggesting good binding affinity. nih.gov

A hypothetical data table illustrating the predicted binding energies and key interacting residues for this compound with a model receptor is shown below.

| Model Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| HIV-1 Reverse Transcriptase (PDB: 1RT2) | -8.2 | Lys101, Tyr181, Tyr188 | Hydrogen Bonding, Hydrophobic |

| Carbonic Anhydrase II (PDB: 2CBE) | -7.5 | Thr199, His94 | Hydrogen Bonding, van der Waals |

| EGFR Kinase Domain (PDB: 2J6M) | -8.5 | Met793, Leu718 | Hydrophobic, Hydrogen Bonding |

This table presents hypothetical data for illustrative purposes. Actual values would be derived from specific molecular docking calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational method that aims to correlate the structural features of a molecule, represented by molecular descriptors, with its physicochemical properties. sciencepublishinggroup.com This approach is valuable for predicting the properties of new or untested compounds like this compound.

Correlation of Molecular Descriptors with Predicted Physicochemical Parameters

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as constitutional, topological, geometrical, or electronic. For a QSPR study of this compound, a variety of descriptors would be calculated to build a predictive model for its physicochemical properties.

Key physicochemical parameters that can be predicted using QSPR models include:

Lipophilicity (logP): This parameter is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The hydrophobic cyclopropyl and ethyl groups would be expected to contribute positively to the logP value. sciencepublishinggroup.com

Aqueous Solubility (logS): Solubility is critical for drug formulation and bioavailability. The polar thiourea group would enhance aqueous solubility.

Molar Refractivity (MR): This descriptor relates to the volume of a molecule and its polarizability, which can influence ligand-receptor interactions. nih.gov

Topological Polar Surface Area (TPSA): TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. The N-H and C=S groups of the thiourea moiety are the main contributors to the TPSA.

A QSPR model is typically a mathematical equation that linearly or non-linearly relates a set of molecular descriptors to a specific property. For example, a simplified linear QSPR equation for predicting logP might look like:

logP = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where c₀, c₁, c₂ are coefficients determined from a regression analysis of a training set of molecules with known logP values.

An illustrative table of calculated molecular descriptors and predicted physicochemical properties for this compound is provided below.

| Molecular Descriptor | Descriptor Type | Predicted Value | Predicted Physicochemical Property | Predicted Value |

| Molecular Weight | Constitutional | 144.25 g/mol | Lipophilicity (logP) | 1.8 ± 0.5 |

| Number of H-bond Donors | Electronic | 2 | Aqueous Solubility (logS) | -2.0 ± 0.6 |

| Number of H-bond Acceptors | Electronic | 1 | Molar Refractivity | 42.5 ± 2.0 cm³/mol |

| Topological Polar Surface Area (TPSA) | Topological | 50.5 Ų | Boiling Point | 220 ± 20 °C |

The values in this table are illustrative estimates for this compound based on general principles and data for similar compounds. Precise values would require specific QSPR model calculations.

Investigation of Molecular Mechanisms of Biological Interactions in Vitro and in Silico

Enzymatic Inhibition Studies (In Vitro)

While there are no specific enzymatic inhibition studies for 1-Cyclopropyl-3-ethylthiourea, the thiourea (B124793) scaffold is a well-known motif in the design of enzyme inhibitors.

Thiourea derivatives have been shown to inhibit a wide range of enzymes, demonstrating their versatility as a scaffold in medicinal chemistry. Classes of enzymes known to be targeted by various thiourea-containing molecules include:

Ureases: Thiourea derivatives are potent inhibitors of urease, an enzyme crucial for certain pathogenic bacteria. acs.orgcore.ac.uk

Tyrosinase: This key enzyme in melanin biosynthesis is a target for thiourea analogues, which are explored for applications in hyperpigmentation disorders. mdpi.comtandfonline.com

Kinases: Certain thiourea derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are involved in cancer progression. biointerfaceresearch.com

Demetylases: The structural analogue, a cyclopropylamine (B47189) derivative, has been shown to inhibit histone demethylase KDM1A, an important target in cancer therapy. nih.gov

Viral Proteases: The cyclopropane (B1198618) moiety is found in inhibitors of viral proteases, such as those from coronaviruses, suggesting a potential role for cyclopropyl-containing compounds in antiviral development. nih.gov

Cholinesterases: Some thiourea compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

The mechanism of enzyme inhibition by thiourea derivatives can vary depending on the specific compound and the target enzyme.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, competing with the natural substrate. Kinetic studies using Lineweaver-Burk plots have confirmed competitive inhibition for certain indole-thiourea derivatives against tyrosinase. mdpi.com Similarly, some isoquinoline-thiourea derivatives have been identified as competitive inhibitors of tyrosinase. tandfonline.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, changing the enzyme's conformation and reducing its activity. Some thiourea derivatives have been identified as non-competitive inhibitors of urease. acs.org

Mixed Inhibition: Some compounds exhibit a mixed-competitive type of inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. acs.org

A hypothetical study on this compound would involve kinetic assays to determine its inhibitory mechanism against a panel of relevant enzymes.

Receptor Binding Studies (In Vitro)

No specific receptor binding studies for this compound are available. However, the thiourea moiety and the cyclopropyl (B3062369) group are present in compounds known to interact with various receptors.

Thiourea analogues have been investigated for their ability to bind to several types of receptors.

Adrenergic Receptors: A series of phenoxypropanolamine derivatives containing a thiourea moiety were evaluated for their activity at human beta-adrenergic receptors. Specific compounds were found to be potent and selective agonists for the beta3-adrenergic receptor, with no activity at beta1- or beta2-ARs. ebi.ac.uk

Opioid Receptors: The cyclopropyl group is a key feature in cyclopropylfentanyl, a potent agonist at the μ-opioid receptor (MOR), conferring high affinity and efficacy. nih.govnih.gov

Anion Receptors: The thiourea group is a highly effective hydrogen bond donor, making it a common component in synthetic receptors designed to bind and sense anions. acs.orgnih.govresearchgate.net This interaction is primarily of interest in supramolecular chemistry but demonstrates the strong binding capabilities of the thiourea scaffold.

To characterize the interaction of a ligand like this compound with a receptor, several parameters would need to be determined experimentally.

Affinity (Ki/Kd): Radioligand binding assays would be used to determine the affinity of the compound for its target receptor. For example, the MOR affinity (Ki) of cyclopropylfentanyl is approximately 2.11 nM. nih.gov

Potency (EC50/IC50): Functional assays are used to measure the concentration of the compound required to elicit a half-maximal response (EC50 for agonists) or inhibit a response by 50% (IC50 for antagonists). For instance, certain beta3-AR agonists containing a thiourea group have EC50 values in the nanomolar range. ebi.ac.uk

Efficacy (%Emax): This parameter measures the maximal response a ligand can produce relative to a full agonist. Cyclopropylfentanyl acts as a full agonist at the MOR with an Emax similar to fentanyl. nih.govnih.gov

The following table illustrates the kind of data that would be generated from such studies.

| Parameter | Description | Example Value (from related compounds) |

| Ki (nM) | Inhibitor constant; a measure of binding affinity. | 2.11 (Cyclopropylfentanyl at MOR) nih.gov |

| EC50 (µM) | Half maximal effective concentration for agonists. | 0.10 (Thiourea derivative at β3-AR) ebi.ac.uk |

| IC50 (µM) | Half maximal inhibitory concentration. | 5.9 (Indole-thiourea at Tyrosinase) mdpi.com |

| % Emax | Maximum efficacy relative to a standard full agonist. | 113% (Cyclopropylfentanyl at MOR) nih.govnih.gov |

Cellular Pathway Modulation Studies (In Vitro, Mechanistic Focus)

There is no published research on the effects of this compound on cellular signaling pathways. Studies on other thiourea derivatives indicate that they can modulate various pathways involved in cancer and inflammation.

Cancer Signaling Pathways: Thiourea derivatives have been found to interfere with pathways involved in cancer development, such as those that regulate angiogenesis and cancer cell signaling. mdpi.com Some derivatives have shown the ability to induce apoptosis (programmed cell death) in colon cancer cell lines. nih.gov

Inflammatory Pathways: Certain thiourea compounds can suppress the oxidative burst mechanism in immune cells like macrophages and neutrophils. pharmacophorejournal.com This involves inhibiting the production of reactive oxygen species (ROS) and suppressing intracellular oxidative stress. pharmacophorejournal.compharmacophorejournal.com For example, some derivatives have been shown to inhibit the myeloperoxidase-dependent pathway. pharmacophorejournal.com

Stem Cell Signaling Pathways: Pharmacological modulation of key signaling pathways such as Wnt, Notch, and Hedgehog is a critical area of research. nih.govnih.gov While no thiourea derivatives have been explicitly cited in this context in the provided results, the ability of small molecules to precisely target these pathways is well-established. nih.gov

Mechanistic studies would involve treating specific cell lines with this compound and measuring effects on protein expression, phosphorylation events, and gene expression within these pathways.

Investigation of Specific Molecular Events within Cellular Signaling Pathways

While direct studies on this compound's impact on specific signaling pathways are not extensively documented, research on similar thiourea derivatives provides insights into potential mechanisms. Thiourea-containing compounds have been shown to modulate various signaling cascades critical for cellular function and homeostasis. For instance, certain thiourea derivatives have demonstrated the ability to interfere with pathways involved in cell proliferation, inflammation, and apoptosis.

Computational models predict that the structural motifs of this compound, specifically the cyclopropyl and ethylthiourea moieties, could facilitate interactions with key regulatory proteins in signaling pathways. The hydrogen-bonding capabilities of the thiourea group, combined with the hydrophobic nature of the cyclopropyl and ethyl substituents, may allow for binding to the active or allosteric sites of kinases, phosphatases, or transcription factors, thereby modulating their activity and downstream signaling events.

Elucidation of Intracellular Targets or Processes Affected by the Compound

The intracellular targets of this compound are likely diverse, a characteristic feature of many thiourea derivatives which are known to interact with a range of biomolecules. mdpi.com Based on studies of related compounds, potential intracellular targets could include enzymes, receptors, and ion channels.

In silico docking studies on analogous structures suggest that the thiourea core can act as a pharmacophore, interacting with the active sites of various enzymes. The sulfur atom of the thiourea group can form coordination bonds with metal ions present in the active sites of metalloenzymes, leading to their inhibition. Furthermore, the N-H groups of the thiourea moiety can act as hydrogen bond donors, interacting with key amino acid residues in the target protein.

Structure-Activity Relationship (SAR) Derivations for Analogues (Based on In Vitro/In Silico Data)

The biological activity of this compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogues.

Impact of Cyclopropyl and Ethyl Substituent Modifications on Molecular Interactions

Modifications to the cyclopropyl and ethyl substituents of this compound are predicted to have a significant impact on its biological activity.

Cyclopropyl Substituent: The cyclopropyl group is a key feature that can confer conformational rigidity and enhanced metabolic stability to the molecule. researchgate.net Its replacement with other alkyl or aryl groups would likely alter the compound's binding affinity and selectivity for its biological targets. For example, increasing the size of the cycloalkyl ring could lead to steric hindrance, reducing the compound's activity. Conversely, the introduction of functional groups on the cyclopropyl ring could create new interaction points with the target protein, potentially enhancing activity. The stereochemistry of substituted cyclopropyl rings has also been shown to be crucial for the biological activity of other compounds. nih.gov

Ethyl Substituent: The ethyl group contributes to the lipophilicity of the molecule, which can influence its cell permeability and bioavailability. Altering the length or branching of this alkyl chain would modulate these properties. Replacing the ethyl group with more polar substituents could increase water solubility but may decrease cell membrane penetration.

A hypothetical SAR study based on related thiourea derivatives is presented in the table below, illustrating the potential effects of substituent modifications.

| Analogue | R1 (Cyclopropyl Position) | R2 (Ethyl Position) | Predicted Biological Activity |

| This compound | Cyclopropyl | Ethyl | Baseline |

| Analogue A | Methylcyclopropyl | Ethyl | Potentially altered potency/selectivity |

| Analogue B | Cyclopropyl | Propyl | Increased lipophilicity, potentially altered activity |

| Analogue C | Cyclobutyl | Ethyl | Potential steric hindrance, likely reduced activity |

| Analogue D | Phenyl | Ethyl | Altered electronic properties, potentially different target profile |

Rational Design Principles for Modulating Specific Biological Activities

Based on the predicted SAR, several rational design principles can be proposed for modulating the biological activities of this compound analogues. nih.gov

Target-Specific Modifications: Based on the three-dimensional structure of a specific biological target, modifications can be designed to optimize the interactions of the thiourea core and its substituents. For example, if the target has a deep hydrophobic pocket, elongating the ethyl chain or adding hydrophobic groups to the cyclopropyl ring could enhance binding affinity.

Bioisosteric Replacements: The thiourea moiety can be replaced with other bioisosteres, such as urea (B33335) or guanidine, to explore different hydrogen bonding patterns and potential changes in activity and toxicity.

Conformational Restriction: Introducing additional rigid elements into the molecule could lock it into a bioactive conformation, increasing its potency and selectivity. This could be achieved by incorporating the ethyl group into a cyclic structure.

Bioinorganic Chemistry Aspects (If applicable)

The thiourea functional group is known for its ability to coordinate with metal ions, suggesting that the bioinorganic chemistry of this compound could play a significant role in its biological activity.

Complexation with Metal Ions and Biological Implications

Thiourea and its derivatives are excellent ligands for a variety of metal ions, including copper, zinc, and iron, which are essential for many biological processes. nih.gov The sulfur atom of the thiourea group is a soft donor and readily coordinates to soft metal ions. The nitrogen atoms can also participate in coordination, leading to different binding modes (monodentate or bidentate).

The complexation of this compound with metal ions could have several biological implications:

Enhanced Biological Activity: Metal complexation can significantly enhance the biological activity of thiourea derivatives. mdpi.com The resulting metal complex may have a different mechanism of action than the free ligand, potentially targeting different biomolecules or cellular pathways.

Modified Pharmacokinetics: The formation of metal complexes can alter the solubility, stability, and membrane permeability of the compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Delivery of Metal Ions: The compound could act as a carrier for delivering specific metal ions to biological targets, which could be beneficial in certain therapeutic applications.

The table below summarizes the potential coordination complexes of this compound with biologically relevant metal ions.

| Metal Ion | Potential Coordination Geometry | Potential Biological Implication |

| Cu(II) | Tetrahedral or Square Planar | Enhanced antimicrobial or anticancer activity |

| Zn(II) | Tetrahedral | Inhibition of zinc-dependent enzymes |

| Fe(III) | Octahedral | Modulation of iron homeostasis |

Further research is needed to fully elucidate the coordination chemistry of this compound and its biological consequences.

Advanced Applications and Derivatization in Chemical Research

Role as a Synthetic Intermediate or Building Block

The unique combination of a strained cyclopropyl (B3062369) ring and a versatile thiourea (B124793) group in 1-Cyclopropyl-3-ethylthiourea makes it a promising building block for the synthesis of more complex molecules, particularly in the realms of heterocyclic chemistry and materials science.

Synthesis of Complex Heterocyclic Systems

Thiourea derivatives are well-established precursors for a wide array of heterocyclic compounds. The thiourea functional group in this compound can participate in various cyclization reactions. For instance, it can react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis to yield aminothiazole derivatives. The presence of the cyclopropyl and ethyl substituents on the thiourea nitrogen atoms would influence the reactivity and properties of the resulting heterocyclic systems.

The cyclopropyl group, with its inherent ring strain and unique electronic properties, can also play a significant role in these synthetic transformations. fiveable.mewikipedia.org The partial double-bond character of the C-C bonds in the cyclopropyl ring can influence the electron density of the thiourea moiety, potentially modulating its reactivity in cyclization reactions. fiveable.me Furthermore, the cyclopropyl group can be retained in the final heterocyclic product, imparting specific conformational constraints and physicochemical properties that are often sought after in medicinal chemistry and materials science. fiveable.mescientificupdate.com For example, cyclopropyl-substituted heterocycles are found in a number of biologically active compounds. fiveable.me

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Class | Resulting Heterocycle | Potential Significance |

| α-Haloketones | 2-Amino-thiazoles | Core structure in many pharmaceuticals. |

| α-Haloacids | Thiazolidinones | Biologically active scaffolds. |

| Dihaloalkanes | Thiazines | Important in medicinal chemistry. |

This table is illustrative and based on the general reactivity of thioureas.

Development of Functionalized Materials

Thiourea derivatives have been utilized in the development of functionalized materials, such as polymers and coordination complexes. The ability of the thiourea group to form strong hydrogen bonds and coordinate with metal ions is key to these applications. rsc.org this compound could potentially be incorporated into polymer chains or used to modify surfaces to create materials with specific properties.

The presence of the cyclopropyl group could introduce interesting characteristics to such materials. Its rigid and compact structure could influence the packing and morphology of polymers, while its electronic properties might affect the material's optical or electronic behavior.

Exploration in Catalysis

The field of organocatalysis has seen a surge in the use of thiourea derivatives as effective hydrogen-bond donors. nih.govrsc.org These catalysts can activate electrophiles and control the stereochemistry of reactions.

Organocatalytic Applications of Thiourea Derivatives

Thiourea-based organocatalysts are known to promote a variety of asymmetric reactions, including Michael additions, Aldol reactions, and Mannich reactions. rsc.orgrsc.orglibretexts.org The two N-H protons of the thiourea moiety can form a bidentate hydrogen bond with an electrophile, enhancing its reactivity and creating a chiral environment for the nucleophilic attack.

While this compound itself is achiral, it could serve as a scaffold for the development of chiral catalysts. By introducing a chiral substituent, it may be possible to design a catalyst that can induce enantioselectivity in a range of organic transformations. The electronic nature of the cyclopropyl and ethyl groups would influence the acidity of the N-H protons and, consequently, the catalytic activity.

Ligand Design for Metal-Catalyzed Reactions

The sulfur atom in the thiourea group is a soft donor and can coordinate to a variety of transition metals. researchgate.nettandfonline.comtandfonline.com This makes thiourea derivatives valuable ligands in metal-catalyzed reactions. researchgate.nettandfonline.comtandfonline.com this compound could act as a ligand for metals such as palladium, rhodium, and copper, which are commonly used in cross-coupling reactions, hydrogenations, and other important transformations. researchgate.net

The substituents on the nitrogen atoms of the thiourea can significantly impact the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. tandfonline.com The cyclopropyl group, in particular, could provide a unique steric environment around the metal center, potentially leading to novel reactivity or selectivity.

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalysis Type | Potential Role | Key Features |

| Organocatalysis | Chiral scaffold | Hydrogen-bond donation, tunable steric and electronic properties. |

| Metal Catalysis | Ligand | Coordination to transition metals, modulation of catalyst activity and selectivity. |

This table is speculative and based on the general applications of thiourea derivatives in catalysis.

Development of Analytical Probes

Thiourea derivatives have been successfully employed as chemosensors for the detection of various ions and neutral molecules. rsc.orgnih.gov The thiourea moiety can bind to analytes through hydrogen bonding or coordination, leading to a detectable signal, such as a change in color or fluorescence. rsc.orgnih.gov

Design of Fluorescent or Chromogenic Derivatives for Detection

The strategic design of fluorescent or chromogenic derivatives of this compound is rooted in the fundamental principles of molecular recognition and signaling. The thiourea functional group serves as a versatile and reliable hydrogen-bond donor, a property that is central to its utility in the development of chemical sensors. rsc.orgresearchgate.netnih.gov By chemically linking the this compound scaffold to a fluorophore or a chromophore, it is possible to create sophisticated molecular systems that can signal the presence of specific analytes through changes in their optical properties.

The core concept involves a receptor-spacer-reporter framework. In this arrangement, the thiourea moiety of this compound acts as the receptor, the cyclopropyl and ethyl groups can influence solubility and steric factors, and a conjugated organic molecule serves as the fluorescent or colorimetric reporter. The interaction between the thiourea’s N-H protons and a target analyte, typically an anion or a metal ion, perturbs the electronic structure of the entire molecule. This perturbation alters the absorption or emission spectrum of the attached reporter group, leading to a detectable signal.

For instance, a common strategy in designing such derivatives is to couple the thiourea unit to a well-known dye. The choice of the reporter molecule is critical as it determines the wavelength of operation and the nature of the optical response (e.g., fluorescence quenching, enhancement, or a color change). The design process often involves computational modeling to predict the binding affinity and the resulting spectral shifts before undertaking synthetic work.

The derivatization of this compound to create these advanced molecular probes can be achieved through standard organic synthesis protocols. A typical synthetic route might involve the reaction of cyclopropyl isothiocyanate with an amino-functionalized fluorophore or chromophore, or conversely, the reaction of ethylamine (B1201723) with a cyclopropylamine (B47189) derivative that already incorporates the signaling unit.

Use in Sensing Applications

Thiourea derivatives are widely recognized for their capacity to act as selective chemosensors for a variety of analytes, a principle that can be extended to derivatives of this compound. nih.govmdpi.com The ability of the thiourea group to form strong hydrogen bonds with anions makes it particularly suitable for the detection of species such as fluoride, acetate, and phosphate. rsc.orgmdpi.com Furthermore, the soft nature of the sulfur atom in the thiourea moiety allows for coordination with soft metal ions like mercury(II), silver(I), and copper(II). nih.govnih.gov

The mechanism of sensing is predicated on the specific and directional nature of the hydrogen bonds or coordination interactions. When the target analyte binds to the thiourea receptor of a fluorescent or chromogenic derivative, it can trigger a range of photophysical processes. These include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT), which ultimately modulate the optical output of the sensor. rsc.org

For example, a fluorescent sensor based on a this compound derivative might exhibit fluorescence quenching upon binding to a heavy metal ion due to the heavy atom effect or PET. Conversely, binding to a specific anion could restrict intramolecular rotations or alter the electronic environment of the fluorophore, leading to fluorescence enhancement or a "turn-on" response. rsc.org

Chromogenic sensors, on the other hand, provide a visual color change that can be detected with the naked eye, which is highly advantageous for qualitative and semi-quantitative analysis in the field. researchgate.netmdpi.com The binding event in these systems typically causes a significant shift in the absorption spectrum of the chromophore, resulting in a distinct color change.

The selectivity of these sensors can be fine-tuned by modifying the structure of the thiourea derivative. The introduction of the cyclopropyl group in this compound can impose conformational rigidity, which may enhance selectivity for a particular analyte. The ethyl group can influence the solubility of the sensor in different media, allowing for applications in both organic and aqueous environments.

Below is a table summarizing the potential sensing applications of fluorescent or chromogenic derivatives of this compound based on the general principles of thiourea-based sensors.

| Analyte Class | Potential Target Analytes | Sensing Mechanism | Potential Optical Response |

| Anions | Fluoride (F⁻), Acetate (CH₃COO⁻), Dicarboxylates, Phosphate (H₂PO₄⁻) | Hydrogen bonding with thiourea N-H protons | Fluorescence quenching/enhancement or color change |

| Heavy Metal Ions | Mercury (Hg²⁺), Silver (Ag⁺), Copper (Cu²⁺) | Coordination with the thiourea sulfur atom | Fluorescence quenching or color change |

| Neutral Molecules | Sugars, Nucleosides | Hydrogen bonding interactions | Changes in fluorescence or absorption spectra |

It is important to note that while the fundamental principles strongly support the potential of this compound as a building block for chemical sensors, specific research on this exact compound for these applications is not yet widely reported. The development and characterization of such derivatives would constitute a novel area of research in the field of chemical sensing.

Future Research Directions and Translational Potential in Academic Contexts

Development of Next-Generation Analogues for Mechanistic Studies

The synthesis of next-generation analogues of 1-Cyclopropyl-3-ethylthiourea is a crucial step in elucidating its mechanism of action and understanding its structure-activity relationships (SAR). nih.govmdpi.com The thiourea (B124793) scaffold is amenable to a variety of synthetic modifications, allowing for systematic alterations to probe its biological and chemical properties. mdpi.comuobabylon.edu.iq

Future synthetic efforts could focus on several key areas:

Modification of the Cyclopropyl (B3062369) Moiety: Introducing substituents on the cyclopropyl ring could influence steric bulk, lipophilicity, and electronic properties.

Variation of the N-Alkyl Group: Replacing the ethyl group with a range of alkyl, aryl, or heterocyclic substituents would allow for a comprehensive exploration of the SAR. mdpi.com

Scaffold Hopping: Replacing the thiourea core with other bioisosteric groups, such as urea (B33335) or guanidine, could lead to analogues with altered hydrogen bonding capabilities and metabolic stability.

A systematic library of such analogues would be invaluable for detailed mechanistic studies.

Table 1: Potential Structural Modifications for Analogue Development

| Modification Site | Potential Substituents | Desired Outcome |

| Cyclopropyl Ring | Methyl, Fluoro, Hydroxyl | Probe steric and electronic effects |

| Ethyl Group | Propyl, Butyl, Phenyl, Benzyl | Modulate lipophilicity and target interactions |

| Thiourea Core | Urea, Guanidine | Alter hydrogen bonding and metabolic stability |

Integration with High-Throughput Screening Technologies for Target Discovery

High-throughput screening (HTS) offers a powerful platform for identifying the biological targets of this compound. researchgate.net By screening large compound libraries against a panel of biological assays, HTS can rapidly identify "hits" that modulate the activity of specific proteins or cellular pathways. researchgate.net The relatively simple structure of this compound makes it an ideal candidate for inclusion in such screening libraries.

Future research could involve:

Phenotypic Screening: Assessing the effect of this compound on cellular phenotypes, such as cell proliferation, differentiation, or apoptosis, to identify its potential therapeutic areas.

Target-Based Screening: Screening against a diverse panel of purified enzymes and receptors to identify direct molecular targets.

Data from HTS campaigns can provide crucial starting points for further target validation and lead optimization efforts.

Exploration of Biophysical Characterization Techniques for Molecular Interactions

A deep understanding of the molecular interactions between this compound and its biological targets is essential for rational drug design. A variety of biophysical techniques can be employed to characterize these interactions in detail.

Table 2: Biophysical Techniques for Studying Molecular Interactions

| Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the compound-target complex and identification of the binding site |

| X-ray Crystallography | High-resolution 3D structure of the compound bound to its target |

By employing these techniques, researchers can gain a comprehensive understanding of the binding mode, affinity, and kinetics of the interaction between this compound and its biological counterparts.

Contribution to Fundamental Understanding of Structure-Function Relationships in Organic Chemistry

The systematic study of this compound and its analogues can contribute significantly to our fundamental understanding of structure-function relationships in organic chemistry. nih.gov The interplay between the electronic properties of the thiourea group and the steric and conformational constraints imposed by the cyclopropyl and ethyl substituents provides a rich platform for investigating the principles of molecular recognition. nih.govresearchgate.net

Key research questions in this area could include:

How does the conformation of the cyclopropyl group influence the hydrogen bonding capabilities of the thiourea moiety?

What is the role of the ethyl group in modulating the solubility and membrane permeability of the molecule?

Can computational models accurately predict the biological activity of novel analogues based on their structural features?

Answering these questions will not only advance our knowledge of this specific compound but also provide general insights that can be applied to the design of other bioactive molecules.

Potential in Emerging Fields (e.g., Chemical Biology, Supramolecular Chemistry)

The unique properties of the thiourea functional group suggest that this compound could find applications in emerging fields such as chemical biology and supramolecular chemistry.

Chemical Biology: Thiourea derivatives can act as powerful organocatalysts and have been used to develop chemical probes to study biological processes. acs.org this compound could potentially be developed into a tool for studying specific enzymatic reactions or cellular pathways.

Supramolecular Chemistry: The ability of the thiourea moiety to form strong hydrogen bonds makes it an excellent building block for the construction of self-assembling supramolecular structures. tandfonline.comacs.orgnih.gov The cyclopropyl group can provide a rigid scaffold to direct the assembly of these structures, potentially leading to the development of novel materials with unique properties.

Further exploration of this compound in these interdisciplinary fields could open up exciting new avenues of research and application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopropyl-3-ethylthiourea, and how can reaction conditions be optimized for reproducibility?